ethyl 2-sulfanylpentanoate
Description
Ethyl 2-sulfanylpentanoate is an organosulfur compound characterized by a pentanoic acid backbone with an ethyl ester group at the terminal carbon and a sulfanyl (–SH) group at the second carbon. This structural configuration imparts unique chemical reactivity and biological activity due to the thiol group’s nucleophilicity and the ester’s hydrolytic stability.
Properties
CAS No. |
91983-96-9 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfanylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-sulfanylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the thiol-ene reaction, where 2-pentenoic acid is reacted with ethanethiol in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds under mild conditions and provides a high yield of the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often employ continuous flow reactors to enhance reaction efficiency and product yield. The use of solid acid catalysts, such as ion-exchange resins, is also common to facilitate the esterification reaction while minimizing by-product formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanylpentanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-sulfanylpentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of ethyl 2-sulfanylpentanoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity makes it a valuable tool in biochemical research for studying protein function and enzyme mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
- Methyl 2-sulfanylpentanoate: Differs by having a methyl ester instead of ethyl. This may limit its efficacy in biological systems requiring lipid solubility .
- Propyl 4-sulfanylbutanoate: Features a propyl ester and a shorter butanoate chain with the sulfanyl group at the fourth carbon.
Analogues with Different Sulfur-Containing Functional Groups
- Ethyl 2-(chlorosulfonyl)pentanoate: Replaces the –SH group with a chlorosulfonyl (–SO₂Cl) moiety. This substitution increases electrophilicity, making the compound a potent acylating agent in synthetic chemistry. However, it also raises toxicity concerns, limiting its biological applications .
- Ethyl 2-sulfamoylbutanoate: Contains a sulfamoyl (–SO₂NH₂) group, which enhances hydrogen-bonding capacity and stability. This derivative shows promise in antimicrobial applications due to its ability to interact with bacterial enzymes .
Impact of Substituent Position and Chain Length
- The extended distance from the ester group may also affect intramolecular interactions .
- Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate: Incorporates an aromatic 4-methylphenyl group, increasing lipophilicity and enabling π-π stacking interactions. This structural feature enhances binding affinity to hydrophobic enzyme pockets, relevant in drug design .
Data Tables and Research Findings
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | Molecular Formula | Key Features | Biological/Chemical Impact |
|---|---|---|---|
| This compound | C₇H₁₄O₂S | –SH at C2; ethyl ester | High nucleophilicity; potential antioxidant activity |
| Mthis compound | C₆H₁₂O₂S | Methyl ester; shorter chain | Reduced lipid solubility; limited membrane permeability |
| Ethyl 2-(chlorosulfonyl)pentanoate | C₇H₁₃ClO₄S | –SO₂Cl at C2; reactive electrophile | Useful in acylations; toxicological risks |
| Ethyl 2-sulfamoylbutanoate | C₆H₁₃NO₄S | –SO₂NH₂ at C2; hydrogen-bond donor | Antimicrobial activity via enzyme inhibition |
| Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate | C₁₂H₁₆O₂S | Aromatic 4-methylphenyl group | Enhanced lipophilicity; targets hydrophobic enzyme pockets |
Key Findings:
Ester Group Influence : Ethyl esters generally exhibit superior lipid solubility compared to methyl or propyl variants, enhancing bioavailability in biological systems.
Functional Group Reactivity : –SH groups enable disulfide bond formation (critical in redox biology), while –SO₂Cl groups prioritize synthetic utility over safety .
Substituent Position : The C2 position of the sulfanyl group optimizes steric accessibility for nucleophilic attacks, a key factor in antioxidant mechanisms .
Q & A
Q. What are the established synthetic pathways for ethyl 2-sulfanylpentanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via thioesterification, where pentanoic acid derivatives react with thiols under acidic or enzymatic catalysis. Key variables include temperature (optimal range: 50–80°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst selection (e.g., H₂SO₄ vs. lipases). Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify side products like disulfides or over-esterification byproducts .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H NMR confirms the thioester moiety via characteristic shifts at δ 2.8–3.2 ppm (CH₂-S) and δ 1.2–1.4 ppm (ethyl group).
- FTIR : Strong absorption bands at 1670–1710 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if unreacted thiol remains).
- GC-MS : Quantifies purity and detects volatile impurities using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products (e.g., hydrolysis to pentanoic acid) via LC-UV and compare against reference standards. Use Arrhenius modeling to predict shelf life at ambient conditions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory catalytic efficiency data in thioesterification reactions?
Discrepancies often arise from solvent-catalyst interactions. For example, polar aprotic solvents (e.g., DMF) stabilize transition states in acid-catalyzed reactions but deactivate lipases. Advanced kinetic studies (e.g., stopped-flow UV-Vis) and DFT calculations can model steric/electronic effects of substituents on the thiol nucleophile .
Q. How can computational chemistry resolve ambiguities in the compound’s reactivity with biomolecular targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes like acyltransferases. Parameterize force fields using quantum mechanical data (B3LYP/6-31G*) for the thioester group. Validate predictions with SPR or ITC binding assays .
Q. What statistical approaches are optimal for reconciling conflicting toxicity data in in vitro studies?
Apply meta-analysis using PRISMA guidelines to aggregate datasets. Assess heterogeneity via I² statistics and subgroup analyses (e.g., cell line variability). Bayesian models quantify uncertainty in EC₅₀ values, while PCA identifies confounding variables (e.g., solvent cytotoxicity) .
Methodological Tables
Q. Table 1: Analytical Techniques for this compound Characterization
| Method | Parameters | Detection Limit | Key Reference |
|---|---|---|---|
| GC-MS | Column: DB-5MS; Temp: 40–280°C | 0.1 ppm | |
| ¹H NMR | Solvent: CDCl₃; Frequency: 400 MHz | 1 mol% | |
| HPLC-UV | Column: C18; λ: 254 nm | 0.05 µg/mL |
Q. Table 2: Synthesis Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | H₂SO₄ (0.5–1.0 mol%) | +15–20% |
| Temperature | 60–70°C | +25% vs. RT |
| Solvent | Anhydrous Ethanol | Reduces hydrolysis by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
